molecular formula C8H6BrFO3 B1523317 6-Bromo-2-fluoro-3-methoxybenzoic acid CAS No. 935534-45-5

6-Bromo-2-fluoro-3-methoxybenzoic acid

Cat. No.: B1523317
CAS No.: 935534-45-5
M. Wt: 249.03 g/mol
InChI Key: VDLHUQOLSIRYKF-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-methoxybenzoic acid is a chemical compound with the molecular formula C8H6BrFO3 . It has a molecular weight of 249.04 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 249.04 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Transformations

6-Bromo-2-fluoro-3-methoxybenzoic acid is a compound that has been used in various chemical synthesis processes, demonstrating its versatility in organic chemistry. For instance, its application in the synthesis of key intermediates for drug discoveries showcases its importance. Nishimura and Saitoh (2016) improved the synthesis route of a key drug intermediate from 6-bromo-2-fluoro-3-methoxybenzaldehyde, reducing isolation processes and increasing overall yield by 18%, highlighting its role in enhancing the efficiency of medicinal chemistry research (Nishimura & Saitoh, 2016).

Environmental Tracing and Analysis

The compound's fluorinated derivatives have found applications in environmental science, particularly as nonreactive tracers in soil and groundwater studies. Bowman and Gibbens (1992) explored the suitability of difluorobenzoates, related compounds, in tracing environmental contaminant transport, emphasizing the role of fluorinated benzoic acids in hydrological research (Bowman & Gibbens, 1992).

Degradation Studies

Research on the degradation of halogenated benzoic acids by microbial consortia offers insights into environmental remediation techniques. Engesser and Schulte (1989) studied the degradation of 2-bromo-, 2-chloro-, and 2-fluorobenzoate by Pseudomonas putida, demonstrating the potential for bioremediation of halogenated organic compounds in polluted environments (Engesser & Schulte, 1989).

Chemical Property Studies

The study of the chemical properties and reactions of this compound and its derivatives contributes to the understanding of reaction mechanisms and selectivity in organic chemistry. For example, research by Gohier, Castanet, and Mortier (2003) on the reactions of organolithium reagents with unprotected 2-halobenzoic acids revealed insights into the selectivity and reactivity of such compounds, highlighting the intricate nature of chemical interactions involving halogenated benzoic acids (Gohier, Castanet, & Mortier, 2003).

Fluorescence and Labeling Applications

Compounds derived from this compound have been explored for their potential in fluorescence and labeling applications, indicating the broader utility of such compounds in analytical chemistry and biological studies. For instance, the use of bromoacetyl derivatives for HPLC analysis of carboxylic acids demonstrates the compound's role in enhancing detection and analysis techniques in chemistry and biochemistry research (Gatti, Cavrini, & Roveri, 1992).

Safety and Hazards

The compound has been classified as having acute toxicity (oral) and is labeled with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

6-bromo-2-fluoro-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLHUQOLSIRYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10701511
Record name 6-Bromo-2-fluoro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935534-45-5
Record name 6-Bromo-2-fluoro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the suspension of 2-fluoro-3-methoxybenzoic acid (20 g, 118 mmol) in Acetic Acid (100 mL) and water (100 mL) at RT, bromine (12.05 mL, 235 mmol) was added dropwise. The reaction mixture was heated for 1 h at 60° C. The reaction was then cooled to RT and white precipitate was filtered. The solid was washed with excess water and dried to give 6-bromo-2-fluoro-3-methoxybenzoic acid (24.68 g, 99 mmol) as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.05 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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